Phenacetin

Overview

Description

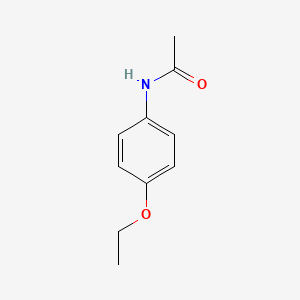

Phenacetin (N-(4-ethoxyphenyl)acetamide) is a synthetic analgesic and antipyretic first introduced in 1885. It was historically used in combination with aspirin and caffeine (APC tablets) for pain and fever management . However, due to its association with nephropathy, methemoglobinemia, and carcinogenicity (particularly renal pelvic cancer and nasal tumors in rats), it was withdrawn from the U.S. market in 1983 . This compound is metabolized primarily by cytochrome P450 (CYP) enzymes, including CYP1A2 and CYP2A isoforms, into acetaminophen (paracetamol) and reactive intermediates implicated in toxicity .

Preparation Methods

Phenacetin can be synthesized through several methods, with the Williamson ether synthesis being one of the most common. In this method, ethyl iodide, paracetamol (acetaminophen), and anhydrous potassium carbonate are heated in 2-butanone to give the crude product, which is then recrystallized from water . Another method involves the reaction of p-ethoxyaniline with acetic acid and hydrazine hydrate, followed by neutralization with sodium bicarbonate and extraction with chloroform .

Chemical Reactions Analysis

Phenacetin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form p-phenetidine, a carcinogenic compound.

Reduction: It can be reduced to form p-ethoxyaniline.

Substitution: The ether group in this compound can be cleaved to form paracetamol (acetaminophen), which is the clinically relevant analgesic.

Common reagents used in these reactions include alkyl halides, acetic acid, and hydrazine hydrate. The major products formed from these reactions are paracetamol and p-phenetidine .

Scientific Research Applications

Historical Context and Pharmacological Use

Phenacetin was introduced in 1887 and was widely used for pain relief and fever reduction in both human and veterinary medicine. It was often combined with other analgesics such as aspirin and caffeine to enhance efficacy. However, due to its association with renal toxicity and cancer, particularly urothelial tumors, its use has been discontinued in many countries .

Carcinogenicity

This compound has been classified as a probable human carcinogen based on sufficient evidence from animal studies. Research indicates that long-term use of this compound-containing analgesics is linked to an increased risk of renal pelvic and bladder cancers. Notably, several case-control studies have established a correlation between heavy this compound use and bladder cancer incidence:

- McCredie et al. (1988) : Reported a significant association between lifetime use of this compound (≥0.1 kg) and a two-fold increased risk of bladder cancer in Australia.

- Piper et al. (1986) : Found a non-significant increased risk associated with daily use of this compound-containing analgesics in the USA .

Animal Studies

Research involving animal models has provided compelling evidence regarding the carcinogenic potential of this compound:

- In a study by the National Cancer Institute (NCI), mice fed diets containing this compound showed a significant increase in pituitary adenomas and urinary tract tumors .

- Another study revealed that male B6C3F1 mice exposed to this compound developed renal cell adenomas and carcinomas, establishing a clear dose-response relationship .

Human Case Reports

Numerous case reports have documented instances of renal pelvic tumors in individuals with extensive histories of this compound use:

- A notable case published in The Lancet described recovery from severe poisoning due to high doses of this compound, highlighting its acute toxicity alongside chronic health risks .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications and implications of this compound:

| Study/Source | Findings | Type |

|---|---|---|

| McCredie et al., 1988 | Significant association between lifetime use and bladder cancer risk | Case-Control Study |

| Piper et al., 1986 | Non-significant increased risk with daily use | Case-Control Study |

| NCI Study | Increased incidence of pituitary adenomas in treated mice | Animal Study |

| Health Council of the Netherlands | Evidence linking this compound to renal cell carcinoma | Toxicological Review |

| IARC Monograph | Classified as a probable human carcinogen based on animal studies | Review |

Mechanism of Action

Phenacetin operates primarily through the inhibition of the enzyme cyclooxygenase (COX), leading to a reduction in the synthesis of prostaglandins, which are mediators of pain and fever . It acts as an analgesic at the spinal cord and as a negative inotrope at the heart . In vivo, this compound is metabolized to paracetamol, which is the clinically relevant analgesic .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Phenacetin shares structural similarities with paracetamol and acetanilide , differing in substituents at the para position of the benzene ring (Table 1).

| Compound | Substituent at Para Position | Key Functional Groups | Taste | Primary Use |

|---|---|---|---|---|

| This compound | Ethoxy (-OCH₂CH₃) | Acetamide, Ethoxy | Slightly bitter | Analgesic/Antipyretic (withdrawn) |

| Paracetamol | Hydroxyl (-OH) | Acetamide, Hydroxyl | Bitter | Analgesic/Antipyretic (current) |

| Acetanilide | None | Acetamide | Bitter | Obsolete analgesic |

- Structural Impact on Taste : The hydroxyl group in paracetamol contributes to its bitterness, absent in this compound due to its ethoxy group .

- Metabolic Relationship : this compound is metabolized to paracetamol via O-deethylation, linking their pharmacological effects .

Metabolic Pathways and Enzyme Specificity

Key Metabolic Differences (Table 2):

| Compound | Primary CYP Enzymes | Reactive Metabolites | Detoxification Pathway |

|---|---|---|---|

| This compound | CYP1A2, CYP2A13, CYP2E1 | N-Hydroxythis compound, Epoxides, NAPQI* | Glutathione conjugation |

| Paracetamol | CYP2E1, CYP3A4, CYP1A2 | NAPQI (N-acetyl-p-benzoquinone imine) | Glutathione conjugation |

| Acetanilide | CYP2E1 | N-Hydroxyacetanilide | Glutathione conjugation |

*NAPQI formation in this compound occurs indirectly via paracetamol intermediates .

- Enzyme Binding Affinities :

- CYP1A2 metabolizes this compound with a lower Km (25 μM) than CYP1A1 (108 μM), indicating higher efficiency .

- CYP2A13 binds this compound with high affinity (KD = 34 μM), whereas CYP2A6 shows negligible binding, explaining isoform-specific toxicity .

- This compound’s ethoxy group positions its OCH₂ protons closer to the heme iron in CYP1A2 (7.27 Å) than in CYP1A1 (8.84 Å), enhancing O-deethylation .

Toxicity and Carcinogenicity

Comparative Toxicity Profiles (Table 3):

- This compound-Specific Risks :

- Induces renal papillary necrosis and interstitial nephritis via metabolic activation in nasal Bowman’s glands (rat studies) .

- 1.1–3.0-fold higher potency than paracetamol in inducing morphological cell transformation in C3H/10T1/2 mouse embryo cells .

- Epidemiological studies link this compound/aspirin mixtures to renal pelvic cancer (OR = 1.7, 95% CI: 1.2–2.4) .

Pharmacokinetic and Environmental Fate

Biological Activity

Phenacetin, chemically known as N-(4-ethoxyphenyl)acetamide, has been widely studied for its biological activity, particularly in relation to its analgesic and antipyretic properties. However, its safety profile has raised concerns due to potential carcinogenic effects. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound is metabolized primarily through oxidative de-ethylation, leading to the formation of its active metabolite, N-acetyl-p-aminophenol (acetaminophen). Studies indicate that approximately 75-80% of orally administered this compound is converted to acetaminophen in humans, with less than 1% excreted unchanged in urine . The metabolic pathways also include N-deacetylation and hydroxylation, which vary across species .

Analgesic and Antipyretic Activity

This compound has been utilized for its analgesic properties since the late 19th century. It acts by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins involved in pain and fever response. This mechanism is similar to that of aspirin and acetaminophen, making it effective in treating mild to moderate pain .

Mutagenicity and Carcinogenicity

Research has identified this compound as a mutagenic compound. It induces chromosomal aberrations in vitro and has shown potential carcinogenic effects in animal models. Notably, studies involving rats demonstrated that this compound exposure led to increased cell proliferation in the urothelium of the bladder and kidney . A significant finding was that transgenic mice treated with this compound developed spleen hemangiosarcoma and lung adenomas .

Case Studies

-

Animal Studies :

- In a study with male Sprague-Dawley rats, this compound was administered at varying concentrations (0.5%, 1.0%, 1.5%) for six weeks. Results indicated a dose-dependent increase in DNA synthesis in bladder urothelium, suggesting enhanced cell proliferation associated with potential tumorigenesis .

- Another study found that daily gavage treatment with this compound resulted in degenerative changes in the olfactory epithelium and increased replication rates of olfactory epithelial cells by up to 763% at high doses .

- Human Observations :

Data Tables

Q & A

Basic Research Questions

Q. What are the primary historical uses of phenacetin, and why was it withdrawn from clinical use?

this compound was historically used as an analgesic and antipyretic, often combined with aspirin and caffeine (APC tablets). Its nephrotoxic effects, including renal papillary necrosis and interstitial nephritis, led to withdrawal in the 1970s–1980s. Long-term use was linked to urothelial cancers in animal models, though human evidence remains debated .

Q. What synthesis methods are commonly employed to produce this compound in laboratory settings?

Two primary methods are used:

- Williamson Ether Synthesis : Reacts p-nitrophenol with ethyl iodide to form the ethoxy group, followed by acetylation.

- Amide Synthesis : Direct acetylation of p-phenetidine using acetic anhydride. These methods differ in yield and purity, with IR and NMR spectroscopy used to validate structural integrity .

Q. How does this compound interact with cytochrome P450 enzymes, and what are its metabolic byproducts?

this compound is metabolized by CYP1A2 into acetaminophen (paracetamol), its active analgesic metabolite. However, CYP2D6 further oxidizes acetaminophen to N-acetyl-p-benzoquinoneimine (NAPQI), a nephrotoxic and hepatotoxic intermediate. Researchers use recombinant CYP1A2-expressing insect cell models to study metabolic kinetics (e.g., Km = 82.04 ± 11.39 μM) .

Advanced Research Questions

Q. What experimental models are used to resolve contradictions in this compound’s carcinogenicity data?

Animal studies show this compound induces urinary tract tumors in rodents, but human epidemiological data are confounded by polypharmacy (e.g., APC mixtures). Advanced approaches include:

- Dose-Response Meta-Analysis : Isolating this compound-specific effects from co-administered analgesics.

- Genotoxicity Assays : Testing mutagenicity in Salmonella strains (Ames test) or mammalian cell lines. Discrepancies arise from species-specific CYP metabolism and exposure duration .

Q. How can researchers design longitudinal studies to assess this compound’s renal toxicity?

A case-control study by Sandler et al. (1989) compared serum creatinine levels in daily this compound users vs. controls, adjusting for comorbidities like diabetes. Key steps:

- Cohort Selection : Stratify by baseline renal function and this compound intake (e.g., high vs. low).

- Biomarkers : Track creatinine clearance, urinary N-acetyl-β-D-glucosaminidase (NAG), and β2-microglobulin over time. Statistical methods like mixed-effects models account for repeated measures .

Q. What analytical techniques are optimal for detecting this compound and its metabolites in complex matrices?

HPLC with UV detection (λ = 254 nm) achieves simultaneous quantification of this compound, paracetamol, and contaminants (e.g., methaqualone) in 6 minutes. Validation parameters:

- Recovery : 95–105% (Table 3 in ).

- Precision : RSD < 2% for intraday runs. LC-MS/MS is preferred for trace-level detection in biological samples .

Q. How do in vitro models address limitations of in vivo this compound nephrotoxicity studies?

Primary human renal proximal tubule cells (HPTCs) exposed to this compound (1–10 mM) show dose-dependent apoptosis via NAPQI-induced glutathione depletion. Advantages:

- Mechanistic Insight : Real-time ROS measurement using fluorescent probes (e.g., DCFH-DA).

- Ethical Compliance : Reduces reliance on animal models. Limitations include lack of systemic interactions (e.g., immune response) .

Q. What statistical frameworks are suitable for analyzing conflicting epidemiological data on this compound’s renal effects?

Multivariable logistic regression in Sandler et al. (1989) calculated adjusted odds ratios (OR = 5.11 for this compound nephritis). Confounding variables (e.g., aspirin use) were addressed via stratification. Sensitivity analyses tested robustness to missing data .

Q. How can researchers optimize this compound synthesis to minimize genotoxic impurities?

Process Analytical Technology (PAT) monitors reaction intermediates (e.g., p-nitrophenol) via inline FTIR. Critical parameters:

- Temperature Control : Maintain < 50°C during acetylation to prevent byproduct formation.

- Purification : Recrystallization from ethanol/water (1:3) reduces residual acetic anhydride. Final purity >99.5% is verified via COA and GC-MS .

Q. What methodologies elucidate this compound’s role in drug-drug interactions mediated by CYP1A2?

Competitive inhibition assays using human liver microsomes quantify this compound’s IC50 against CYP1A2 substrates (e.g., theophylline). High-throughput screening with fluorogenic probes (e.g., ethoxyresorufin) provides kinetic data (e.g., Ki). Clinical relevance is validated via physiologically based pharmacokinetic (PBPK) modeling .

Properties

IUPAC Name |

N-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJSUEIXXCENMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Record name | PHENACETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021116 | |

| Record name | Phenacetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenacetin is an odorless fine white crystalline solid with a lightly bitter taste. Used as an analgesic medicine., Dry Powder | |

| Record name | PHENACETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetamide, N-(4-ethoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

Decomposes (NTP, 1992), 242-245 °C, BP: DECOMP | |

| Record name | PHENACETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENACETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

26.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), 1 g dissolves in 1310 mL cold water, 82 mL boiling water, 15 mL cold alcohol, 2.8 mL boiling alcohol, 14 mL chloroform, 90 mL ether; sol in glycerol., Very sol in pyrimidine; sol in ethanol, acetone; slightly sol in benzene. ethyl ether., In water, 766 mg/L at 25 °C | |

| Record name | SID50086861 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | PHENACETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenacetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENACETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6.29X10-7 mm Hg at 25 °C | |

| Record name | PHENACETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The present study was aimed to test the possible cyclooxygenase (COX)-1/COX-2 selectivity of the old analgesic drug phenacetin and its metabolite p-phenetidine, which exhibits high renal toxicity. Paracetamol (acetaminophen), the main metabolite of phenacetin with low renal toxicity, and indomethacin were selected as reference compounds. Collagen-stimulated platelet thromboxane B2 (TxB2) production and phorbol 12-myristate-13-acetate (PMA)-induced neutrophil prostaglandin E2 (PGE2) synthesis were used as indicators for COX-1 and COX-2 activity, respectively. Phenacetin was even less potent than paracetamol to reduce the production of both TxB2 and PGE2, and no clear preference for either of the COX-enzymes was seen. P-phenetidine was a more potent inhibitor, already at nanomolar level, of the synthesis of these prostanoids than indomethacin and showed some preference to COX-2 inhibition. Somewhat higher, micromolar, concentrations of p-phenetidine also reduced COX-2 expression in neutrophils. We suggest that the very potent inhibitory activity of p-phenetidine on PGE2 synthesis combined with the reduction of COX-2 expression could explain the renal papillary necrosis in phenacetin kidney., Analgesic nephropathy is a unique drug-induced kidney disease characterized pathologically by renal papillary necrosis and chronic interstitial nephritis, and is the result of excessive consumption of combination antipyretic analgesics. The clinical features of the disorder relate mainly to the papillary necrosis, renal colic, and obstructive uropathy and the development of chronic renal failure in a small percentage of patients. There are significant geographic variations in the clinical features that may be related to the differing combinations of analgesics. The pathogenesis of the disease is in part related to the kidneys' ability to concentrate drugs in the papillae. The following sequence of events presents a plausible explanation for the evolution of the disease. If a combination of phenacetin and aspirin is ingested, the following steps occur. Phenacetin is converted in the gut and liver to acetaminophen by first-pass metabolism. Acetaminophen is then taken up by the kidney and excreted. During its excretion, acetaminophen becomes concentrated in the papillae of the kidney during physiologic degrees of antidiuresis, the concentration being up to five times the intracellular concentration of other tissues. Acetaminophen undergoes oxidative metabolism by prostaglandin H synthase to a reactive quinoneimine that is conjugated to glutathione. If acetaminophen is present alone, there is sufficient glutathione generated in the papillae to detoxify the reactive intermediate. If the acetaminophen is ingested with aspirin, the aspirin is converted to salicylate and salicylate becomes highly concentrated in both the cortex and papillae of the kidney. Salicylate is a potent depletor of glutathione. The mechanism is not completely understood; however, the inhibition of the production of NADPH via the pentose shunt is a possible explanation. With the cellular glutathione depleted, the reactive metabolite of acetaminophen then produces lipid peroxides and arylation of tissue proteins, ultimately resulting in necrosis of the papillae., The mechanism of analgesic action has not been fully determined. Acetaminophen may act predominantly by inhibiting prostaglandin synthesis in the central nervous system (CNS) and, to a lesser extent, through peripheral action by blocking pain impulse generation. The peripheral action may also be due to inhibition of of the synthesis or actions of other substances that sensitive pain receptors to mechanical or chemical stimulation. /Acetaminophen/, Acetaminophen probably produces antipyresis by acting centrally on the hypothalamic heat-regulating center to produce peripheral vasodilation resulting in increased blood flow through the skin, sweating, and heat loss. The central action probably involves inhibition of prostaglandin synthesis in the hypothalamus. /Acetaminophen/ | |

| Record name | PHENACETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

... Phenacetin is available in the US as a USP grade containing 98-101% active ingredient on a dried basis and a maximum of 0.03% para-chloracetanilide. In the European Pharmacopoeia ... specifications, sulphated ash is limited to 0.1%. | |

| Record name | PHENACETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic prisms, Crystalline scales or powder, Solid, WHITE, GLISTENING CRYSTALS, USUALLY SCALES, OR AS FINE WHITE, CRYSTALLINE POWDER | |

CAS No. |

62-44-2, 40674-52-0 | |

| Record name | PHENACETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenacetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(4-ethoxyphenyl)-, labeled with tritium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40674-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenacetin [USP:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenacetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | phenacetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenacetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(4-ethoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenacetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenacetin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenacetin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENACETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER0CTH01H9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENACETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

273 to 280 °F (NTP, 1992), 134-135 °C | |

| Record name | PHENACETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenacetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENACETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.